molecular formula C8H8N2O4S2 B1654323 1-(Ethyldisulfanyl)-2,4-dinitrobenzene CAS No. 22057-41-6

1-(Ethyldisulfanyl)-2,4-dinitrobenzene

Cat. No.: B1654323
CAS No.: 22057-41-6
M. Wt: 260.3 g/mol
InChI Key: LHLFYBCYHUOWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and an ethyldisulfanyl (-S-S-C₂H₅) group at the 1-position. The ethyldisulfanyl group introduces unique steric and electronic effects, distinguishing it from other nitroaromatic derivatives.

Properties

CAS No.

22057-41-6

Molecular Formula

C8H8N2O4S2

Molecular Weight

260.3 g/mol

IUPAC Name

1-(ethyldisulfanyl)-2,4-dinitrobenzene

InChI

InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3

InChI Key

LHLFYBCYHUOWLD-UHFFFAOYSA-N

SMILES

CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds:

1-[(2-Chlorocyclohexyl)selanyl]-2,4-dinitrobenzene Substituent: Selenyl (-Se-) group with a chlorocyclohexyl moiety. Features: Enhanced electrophilicity due to electron-withdrawing nitro groups; selenyl group may participate in redox reactions.

N-Methyl-2,4-dinitroaniline (CAS 2044-88-4) Substituent: Methylamino (-NHCH₃) group. Features: Nitro groups stabilize negative charge via resonance; methylamino group introduces basicity. Applications: Reference standard in pharmaceutical impurity profiling.

1-(cis-2′,6′-Dimethylpiperidin-1′-yl)-2,4-dinitrobenzene

  • Substituent: Bulky dimethylpiperidinyl group.
  • Features: Steric hindrance alters reactivity; acid-sensitive (trifluoroacetic acid induces ring opening).
  • Structural Insight: Single-crystal X-ray studies reveal planar nitro groups and twisted substituent conformations.

Comparison Table:
Compound Substituent Molecular Weight* Key Properties Applications
1-(Ethyldisulfanyl)-2,4-dinitrobenzene -S-S-C₂H₅ ~286 g/mol High electrophilicity; disulfide linkage Potential synthetic intermediate
1-[(2-Chlorocyclohexyl)selanyl]-2,4-dinitrobenzene -Se-C₆H₁₀Cl ~394 g/mol Redox-active selenyl group Organic synthesis, medicinal chemistry
N-Methyl-2,4-dinitroaniline -NHCH₃ 197 g/mol Basic amino group; stable crystalline form Pharmaceutical reference standard
1,3-Dinitrobenzene None (parent compound) 168 g/mol High symmetry; environmental persistence Environmental contaminant analysis

*Calculated based on substituents and parent nitrobenzene framework.

Reactivity and Stability

  • Nitro Group Reactivity: All compounds exhibit electrophilic aromatic substitution (e.g., nucleophilic attack at nitro positions) due to electron-withdrawing nitro groups. The ethyldisulfanyl group in 1-(Ethyldisulfanyl)-2,4-dinitrobenzene may further polarize the aromatic ring, enhancing reactivity compared to methylamino or piperidinyl derivatives .
  • Acid Sensitivity : Unlike the dimethylpiperidinyl derivative, which undergoes acid-catalyzed ring opening , the ethyldisulfanyl group is expected to resist acid hydrolysis due to strong S-S bonds.
  • Thermal Stability : Nitroaromatics generally decompose exothermically. The disulfanyl group may lower thermal stability compared to halogenated analogs (e.g., 2,4-dinitrochlorobenzene).

Spectroscopic and Analytical Behavior

  • UV-Vis Spectroscopy : Substituents significantly alter absorption spectra. For example, the dimethylpiperidinyl derivative shows λmax shifts due to conjugation effects, while selenyl-containing compounds exhibit unique charge-transfer transitions .
  • Chromatographic Retention : In reversed-phase chromatography, ethyldisulfanyl derivatives may display longer retention times than simpler nitroaromatics (e.g., 1,3-dinitrobenzene ) due to increased hydrophobicity .

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